3-(Piperidin-4-yl)pyridine

Description

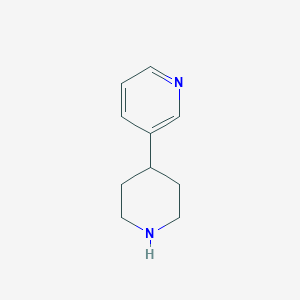

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBPGGIIQVBPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405602 | |

| Record name | 3-(Piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161609-89-8 | |

| Record name | 3-(Piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Piperidin-4-yl)pyridine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-4-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This bifunctional molecule, featuring both a pyridine ring and a piperidine ring, serves as a versatile scaffold for the synthesis of a wide array of compounds with diverse pharmacological activities. Its structural rigidity and the presence of two basic nitrogen atoms allow for specific interactions with biological targets, making it a privileged fragment in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-(Piperidin-4-yl)pyridine, offering valuable insights for researchers in the field.

Chemical Structure and Properties

The structure of 3-(Piperidin-4-yl)pyridine consists of a piperidine ring attached to the 3-position of a pyridine ring via the piperidine's 4-position. This arrangement results in a molecule with distinct chemical characteristics.

Caption: 2D Chemical Structure of 3-(Piperidin-4-yl)pyridine

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 161609-89-8 | [2] |

| Appearance | Typically a powder | [2] |

| Boiling Point | 244.8±40.0 °C (Predicted for fluoro-derivative) | |

| Density | 1.098±0.06 g/cm³ (Predicted for fluoro-derivative) | |

| IUPAC Name | 3-(piperidin-4-yl)pyridine | [1] |

| InChI | InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 | [1] |

| InChIKey | BRBPGGIIQVBPSB-UHFFFAOYSA-N | [1] |

| SMILES | C1CNCCC1C2=CC=NC=C2 | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for the parent 3-(Piperidin-4-yl)pyridine is not consistently reported. The following represents typical and predicted spectral characteristics based on the analysis of its constituent rings and data from similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and piperidine rings. The pyridine protons would appear in the aromatic region (δ 7.0-8.5 ppm), with the proton at the 2-position of the pyridine ring being the most deshielded. The piperidine protons would be observed in the aliphatic region (δ 1.5-3.5 ppm), with the protons on the carbons adjacent to the nitrogen atom appearing at a lower field.

-

¹³C NMR: The carbon NMR spectrum would display ten distinct signals. The carbons of the pyridine ring are expected in the range of δ 120-150 ppm, while the piperidine carbons would appear in the upfield region of δ 25-50 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show N-H stretching vibrations for the secondary amine of the piperidine ring around 3300-3500 cm⁻¹, C-H stretching of the aromatic pyridine ring just above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹. C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 162, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the piperidine ring and the bond connecting the two rings.

Synthesis and Purification

Several synthetic routes to 3-(Piperidin-4-yl)pyridine have been reported, often involving the coupling of a pyridine derivative with a piperidine precursor or the reduction of a pyridine ring to a piperidine.

Synthetic Strategy: Catalytic Hydrogenation of a Pyridinium Salt

A common and effective method for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine or pyridinium salt. This approach offers high yields and can be adapted for asymmetric synthesis to produce chiral piperidines.[2]

Caption: General workflow for the synthesis of 3-(Piperidin-4-yl)pyridine.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

-

N-Alkylation of 3-Substituted Pyridine: A 3-substituted pyridine (e.g., 3-bromopyridine) is reacted with an alkylating agent, such as benzyl bromide, in a suitable solvent like acetonitrile to form the corresponding N-benzylpyridinium salt. The reaction is typically carried out at an elevated temperature.

-

Catalytic Hydrogenation: The resulting pyridinium salt is then subjected to catalytic hydrogenation. This is commonly performed using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in a polar solvent like methanol or ethanol. This step reduces the pyridine ring to a piperidine ring.

-

Deprotection: The N-benzyl protecting group is subsequently removed by hydrogenolysis. This is achieved by further catalytic hydrogenation, often using palladium hydroxide on carbon (Pearlman's catalyst), to yield the final product, 3-(Piperidin-4-yl)pyridine.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure compound.

Chemical Reactivity

3-(Piperidin-4-yl)pyridine exhibits the characteristic reactivity of both a secondary amine (the piperidine nitrogen) and a pyridine.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can readily undergo a variety of reactions:

-

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding N-acyl derivatives.

-

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. The reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the hydrohalic acid formed.

-

N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with aryl halides to form N-aryl derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, leads to the formation of N-substituted piperidines.

Reactions involving the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system and its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom.

-

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the pyridine ring are generally less facile than on benzene and typically occur at the 3- and 5-positions. Strong reaction conditions are often required.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present.

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

Caption: Key chemical reactions of 3-(Piperidin-4-yl)pyridine.

Applications in Drug Discovery and Development

The 3-(Piperidin-4-yl)pyridine scaffold is a key structural motif in a variety of biologically active molecules and has been extensively utilized in the development of new therapeutic agents.

-

Enzyme Inhibitors: Derivatives of 3-(Piperidin-4-yl)pyridine have shown potent inhibitory activity against several enzymes. For instance, they have been investigated as inhibitors of cholesterol 24-hydroxylase (CH24H) , an enzyme implicated in neurodegenerative diseases.[3] Additionally, compounds containing this scaffold have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1) , a target in cancer therapy.[4]

-

Central Nervous System (CNS) Agents: The ability of the piperidine and pyridine nitrogens to participate in hydrogen bonding and salt formation makes this scaffold suitable for targeting receptors and enzymes in the central nervous system.

-

Anticancer Agents: The 3-(piperidin-4-yl)pyridine moiety has been incorporated into molecules with demonstrated antiproliferative activity against various cancer cell lines.[5]

The versatility of this scaffold allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable tool for lead optimization in drug discovery programs.

Conclusion

3-(Piperidin-4-yl)pyridine is a fundamentally important heterocyclic compound with a rich chemical profile and significant potential in the development of novel pharmaceuticals. Its unique structural features, combining the properties of both a pyridine and a piperidine ring, provide a versatile platform for the synthesis of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers aiming to leverage this valuable scaffold in the design and discovery of the next generation of therapeutic agents.

References

-

PubChem. 3-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. [Link]

-

American Elements. 3-(piperidin-4-yl)pyridine. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

-

Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. PubMed. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

-

Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. PubMed. [Link]

-

Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

-

Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

Sources

- 1. 3-(Piperidin-4-yl)pyridine | C10H14N2 | CID 4690390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 3-Piperidin-4-ylmethylpyridine dihydrochloride | C11H18Cl2N2 | CID 17998839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1185313-15-8|3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 5. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

3-(Piperidin-4-yl)pyridine CAS number and molecular weight

An In-Depth Technical Guide to 3-(Piperidin-4-yl)pyridine: A Core Scaffold in Modern Drug Discovery

Introduction

3-(Piperidin-4-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Comprising a pyridine ring linked to a piperidine ring at the 4-position, this scaffold serves as a versatile starting point for the synthesis of complex molecules with diverse pharmacological activities. Its structural rigidity, combined with the basic nitrogen atoms in both rings, allows for specific interactions with biological targets, making it a privileged pharmacophore in the design of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a focus on its role in the development of enzyme inhibitors.

Physicochemical and Structural Properties

The fundamental properties of 3-(Piperidin-4-yl)pyridine are essential for its application in synthesis and drug design. The compound's identity is unequivocally established by its CAS Registry Number, and its utility is further defined by its molecular formula and weight.

| Property | Value | Reference |

| CAS Number | 161609-89-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| IUPAC Name | 3-(piperidin-4-yl)pyridine | [2] |

| Common Synonyms | 4-(3-pyridyl)piperidine, 3-(4-piperidyl)pyridine | [2] |

| Monoisotopic Mass | 162.1157 Da | [2] |

These properties are foundational for stoichiometric calculations in synthesis, characterization by mass spectrometry, and computational modeling of its interactions with biological targets.

Synthesis and Reactivity

The synthesis of 3-(piperidin-4-yl)pyridine and its derivatives is a key area of research, enabling the exploration of structure-activity relationships (SAR). A common and effective strategy involves the partial reduction of the pyridine ring, followed by a cross-coupling reaction and subsequent reduction or functionalization. This multi-step approach allows for the controlled introduction of various substituents, leading to a library of enantioenriched chiral piperidines.[3]

A generalized synthetic workflow can be visualized as follows:

Caption: General Synthetic Pathway to 3-Arylpiperidines.

This pathway highlights the strategic dearomatization of the pyridine ring to facilitate functionalization, a common tactic in heterocyclic chemistry to overcome the stability of the aromatic system. The choice of catalyst and coupling partner in the cross-coupling step is critical for achieving high yield and enantioselectivity.[3]

Core Applications in Drug Discovery

The 3-(piperidin-4-yl)pyridine moiety is a key component in the design of highly selective enzyme inhibitors. Its structure serves as a rigid scaffold that correctly orients functional groups for optimal binding within an enzyme's active site.

Cholesterol 24-Hydroxylase (CH24H) Inhibitors

CH24H is a brain-specific enzyme that plays a crucial role in cholesterol metabolism in the central nervous system. Its inhibition is a potential therapeutic strategy for neurodegenerative diseases. Structure-based drug design has led to the discovery of potent CH24H inhibitors where the 3-(piperidin-4-yl)pyridine core is central.[4] In these molecules, the pyridine ring often engages in key hydrogen bonding or π-stacking interactions, while the piperidine ring serves as a linker to other functional groups that occupy hydrophobic pockets within the enzyme. Optimization of derivatives by modifying the piperidine nitrogen has led to compounds with single-digit nanomolar inhibitory activity (IC₅₀).[4]

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is an epigenetic regulator and a validated drug target for various cancers. Overexpression of LSD1 is correlated with poor prognosis in several malignancies. The 3-(piperidin-4-yl)pyridine scaffold has been incorporated into potent and selective LSD1 inhibitors.[5][6][7] For instance, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core have shown Kᵢ values as low as 29 nM and exhibit high selectivity over related monoamine oxidases.[5][6] These inhibitors can effectively increase histone methylation in cancer cells, leading to potent anti-proliferative effects.[5]

Caption: Role as a Central Scaffold in Drug Design.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of 3-(piperidin-4-yl)pyridine is critical for its use in research and development. HPLC is a standard method for assessing the purity of small molecules. The following protocol describes a general reverse-phase HPLC method suitable for this compound.

Rationale: A reverse-phase method using a C18 column is chosen due to the compound's moderate polarity. The mobile phase, an acetonitrile/water mixture with a trifluoroacetic acid (TFA) modifier, ensures good peak shape for the basic amine functionalities by suppressing silanol interactions and protonating the analyte. UV detection is appropriate due to the presence of the UV-active pyridine ring.

Protocol Steps

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Filter both phases through a 0.45 µm filter and degas for 15 minutes using an ultrasonic bath.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of 3-(piperidin-4-yl)pyridine.

-

Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

Vortex until fully dissolved.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Data Analysis:

-

Integrate the peak area of all detected peaks.

-

Calculate the purity of 3-(piperidin-4-yl)pyridine as the percentage of the main peak area relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Caption: Workflow for HPLC Purity Analysis.

Conclusion

3-(Piperidin-4-yl)pyridine has firmly established itself as a cornerstone scaffold in contemporary drug discovery. Its unique structural and chemical properties provide an ideal foundation for the development of targeted therapies, particularly in the fields of oncology and neurology. The synthetic versatility of this compound allows for extensive exploration of chemical space, leading to the identification of potent and selective modulators of challenging biological targets. As our understanding of disease pathology deepens, the strategic application of privileged scaffolds like 3-(piperidin-4-yl)pyridine will continue to be a driving force in the innovation of next-generation therapeutics.

References

-

3-(piperidin-4-yl)pyridine | CAS 161609-89-8 | AMERICAN ELEMENTS ®. (URL: [Link])

-

3-(Piperidin-4-yl)pyridine | C10H14N2 | CID 4690390 - PubChem. (URL: [Link])

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - ACS Publications. (URL: [Link])

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed Central. (URL: [Link])

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed. (URL: [Link])

-

Scheme 1. Synthesis of 3-(pyridin-4-yl)-[1][8][9]triazolo[4,3-a]pyridine... - ResearchGate. (URL: [Link])

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

3-(piperidin-4-yl)pyridine (C10H14N2) - PubChemLite. (URL: [Link])

-

Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. (URL: [Link])

-

III Analytical Methods. (URL: [Link])

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])

-

Pyridine 1613 | NIOSH - CDC. (URL: [Link])

-

HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. (URL: [Link])

Sources

- 1. americanelements.com [americanelements.com]

- 2. 3-(Piperidin-4-yl)pyridine | C10H14N2 | CID 4690390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-(Piperidin-4-yl)pyridine dihydrochloride | CymitQuimica [cymitquimica.com]

- 9. N3-(piperidin-4-yl)pyridine-2,3-diamine 2HCL | 1373116-08-5 [chemicalbook.com]

Spectroscopic and Structural Elucidation of 3-(Piperidin-4-yl)pyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 3-(Piperidin-4-yl)pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside practical experimental protocols.

Introduction: The Significance of the 3-(Piperidin-4-yl)pyridine Core

3-(Piperidin-4-yl)pyridine is a bifunctional heterocyclic compound that incorporates both a pyridine and a piperidine ring system. This unique structural combination imparts a range of physicochemical properties that are highly desirable in medicinal chemistry. The pyridine moiety can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, while the piperidine ring provides a flexible, saturated core that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. As a result, this scaffold is a common feature in a wide array of biologically active molecules, including enzyme inhibitors and central nervous system (CNS) targeted agents. A thorough understanding of its spectroscopic signature is therefore paramount for its unambiguous identification, characterization, and utilization in synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-(Piperidin-4-yl)pyridine consists of a piperidine ring connected at its 4-position to the 3-position of a pyridine ring.

Figure 1: 2D structure of 3-(Piperidin-4-yl)pyridine.

Table 1: Physicochemical Properties of 3-(Piperidin-4-yl)pyridine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 161609-89-8 | [2] |

| Appearance | Powder | [2] |

| Predicted XlogP | 1.0 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is a detailed analysis of the expected ¹H and ¹³C NMR spectra of 3-(Piperidin-4-yl)pyridine.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(Piperidin-4-yl)pyridine will exhibit distinct signals for the protons of both the pyridine and piperidine rings. The chemical shifts are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H NMR Spectral Data for 3-(Piperidin-4-yl)pyridine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | H-2 (Pyridine) |

| ~8.45 | dd | 1H | H-6 (Pyridine) |

| ~7.60 | dt | 1H | H-4 (Pyridine) |

| ~7.30 | dd | 1H | H-5 (Pyridine) |

| ~3.15 | m | 2H | H-2', H-6' (Piperidine, axial) |

| ~2.70 | m | 2H | H-2', H-6' (Piperidine, equatorial) |

| ~2.80 | m | 1H | H-4' (Piperidine) |

| ~1.80 | m | 2H | H-3', H-5' (Piperidine, axial) |

| ~1.65 | m | 2H | H-3', H-5' (Piperidine, equatorial) |

| ~1.50 | s (broad) | 1H | N-H (Piperidine) |

Note: The predicted chemical shifts are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for 3-(Piperidin-4-yl)pyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2 (Pyridine) |

| ~147.5 | C-6 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~135.0 | C-3 (Pyridine) |

| ~123.5 | C-5 (Pyridine) |

| ~46.0 | C-2', C-6' (Piperidine) |

| ~42.0 | C-4' (Piperidine) |

| ~32.0 | C-3', C-5' (Piperidine) |

Note: These are predicted values based on known chemical shifts for pyridine and piperidine derivatives.[4][5]

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(Piperidin-4-yl)pyridine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the 2D NMR data to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Characteristic IR Absorption Bands for 3-(Piperidin-4-yl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (Piperidine) |

| 3000-3100 | Medium | C-H stretch (Aromatic, Pyridine) |

| 2850-2950 | Strong | C-H stretch (Aliphatic, Piperidine) |

| 1580-1610 | Medium-Strong | C=C stretch (Aromatic, Pyridine) |

| 1450-1500 | Medium-Strong | C=N stretch (Aromatic, Pyridine) |

| 1100-1250 | Medium | C-N stretch (Piperidine) |

| 700-900 | Strong | C-H out-of-plane bend (Aromatic, Pyridine) |

Experimental Protocol for IR Data Acquisition

Figure 3: Workflow for IR data acquisition.

Step-by-Step Methodology (using ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of the solid 3-(Piperidin-4-yl)pyridine powder onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion ([M+H]⁺): m/z ≈ 163.12297[3]

Proposed Fragmentation Pattern:

The primary fragmentation is expected to occur at the C-C bond connecting the pyridine and piperidine rings, leading to the formation of characteristic fragment ions.

Figure 4: Proposed key fragmentation pathways for 3-(Piperidin-4-yl)pyridine.

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 5: Workflow for mass spectrometry data acquisition.

Step-by-Step Methodology (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of 3-(Piperidin-4-yl)pyridine (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Set up the electrospray ionization (ESI) mass spectrometer in positive ion mode. Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Sample Introduction: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion ([M+H]⁺) and any significant fragment ions. If conducting tandem MS (MS/MS), select the molecular ion for fragmentation and analyze the resulting product ion spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of 3-(Piperidin-4-yl)pyridine. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this important heterocyclic scaffold. Adherence to these protocols will ensure the acquisition of high-quality data, facilitating confident structural confirmation and paving the way for the successful application of 3-(Piperidin-4-yl)pyridine in drug discovery and development.

References

-

American Elements. 3-(piperidin-4-yl)pyridine. [Link]

-

PubChem. 3-(Piperidin-4-yl)pyridine. [Link]

-

PubChemLite. 3-(piperidin-4-yl)pyridine (C10H14N2). [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

Sources

- 1. 3-(Piperidin-4-yl)pyridine | C10H14N2 | CID 4690390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - 3-(piperidin-4-yl)pyridine (C10H14N2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

Solubility and stability of 3-(Piperidin-4-yl)pyridine in various solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-(Piperidin-4-yl)pyridine

Introduction

3-(Piperidin-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety at the 4-position. Its chemical structure makes it a valuable scaffold in medicinal chemistry and drug development, often serving as a key building block for synthesizing a wide range of pharmacologically active agents. The molecule's two nitrogen atoms—one in the aromatic pyridine ring and one in the saturated piperidine ring—confer distinct physicochemical properties, including basicity and the potential for hydrogen bonding, which are critical determinants of its behavior in various solvent systems and under chemical stress.

Understanding the solubility and stability of this molecule is a non-negotiable prerequisite for its successful progression through the drug development pipeline.[1] Solubility directly impacts bioavailability and the feasibility of formulation design, while a comprehensive stability profile is essential for ensuring product quality, safety, and shelf-life.[2] This guide provides a detailed examination of the theoretical and practical aspects of characterizing the solubility and stability of 3-(Piperidin-4-yl)pyridine, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | PubChem[3] |

| Molecular Weight | 162.23 g/mol | American Elements[4] |

| IUPAC Name | 3-piperidin-4-ylpyridine | PubChem[3] |

| CAS Number | 161609-89-8 | American Elements[4] |

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that governs its absorption and therapeutic efficacy.[1] For 3-(Piperidin-4-yl)pyridine, its structure suggests a pH-dependent aqueous solubility profile due to the presence of two basic nitrogen centers. The piperidinyl nitrogen is significantly more basic (pKa of piperidine ≈ 11.2) than the pyridinic nitrogen (pKa of pyridine ≈ 5.2), meaning the molecule will be protonated and more soluble in acidic conditions.

Causality Behind Solvent Selection

The choice of solvents for solubility screening is not arbitrary; it is a strategic decision guided by the intended application and regulatory considerations.[1] A well-designed study will include a diverse panel of solvents to build a comprehensive profile.

-

Aqueous Buffers (pH 1.2 - 6.8): This range is mandated by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies, as it mimics the physiological pH environment of the gastrointestinal tract.[5]

-

Common Organic Solvents: Solvents are categorized by regulatory guidelines (e.g., FDA/ICH) into classes based on their toxicity.[6] Class 3 solvents like Ethanol, Acetone, and Isopropyl Acetate are preferred for early formulation work due to their low toxicity.[6] Class 2 solvents such as Methanol and Acetonitrile are also common but must be controlled to strict limits in the final product.[6]

-

Co-solvent Systems: Mixtures of aqueous buffers and organic solvents (e.g., Ethanol/Water, PEG 400/Water) are frequently evaluated to enhance the solubility of poorly soluble compounds and are common in liquid dosage form development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[7] It is a robust method that ensures the system has reached a true equilibrium between the dissolved and undissolved solute.

Methodology:

-

Preparation: Add an excess amount of 3-(Piperidin-4-yl)pyridine to a series of vials, each containing a known volume of the selected solvent or buffer system. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.[5]

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C and/or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours).[7] Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[5]

-

Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved 3-(Piperidin-4-yl)pyridine using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1]

-

Data Reporting: Report solubility in mg/mL. The experiment should be performed in triplicate for each condition to ensure reproducibility.[5]

Data Presentation: Anticipated Solubility Profile

While specific experimental data is proprietary, the following table illustrates how results should be structured for clear interpretation.

| Solvent System | Temperature (°C) | pH (for aqueous) | Measured Solubility (mg/mL) |

| 0.1 N HCl | 25 | 1.2 | Expected High |

| Acetate Buffer | 25 | 4.5 | Expected Moderate-High |

| Phosphate Buffer | 25 | 6.8 | Expected Moderate |

| Water | 25 | ~7.0 | Expected Low-Moderate |

| Ethanol | 25 | N/A | To be determined |

| Methanol | 25 | N/A | To be determined |

| Acetone | 25 | N/A | To be determined |

| Acetonitrile | 25 | N/A | To be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Expected High |

Part 2: Chemical Stability and Forced Degradation

Stability testing is a critical component of drug development, designed to understand how the quality of a drug substance varies with time under the influence of environmental factors.[2] Forced degradation, or stress testing, is the intentional degradation of a compound under conditions more severe than accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[2][8]

Anticipated Degradation Pathways

The chemical structure of 3-(Piperidin-4-yl)pyridine contains functional groups susceptible to specific degradation pathways.

-

Oxidation: The secondary amine within the piperidine ring is a primary site for oxidation, potentially leading to the formation of an N-oxide or ring-opened products.[8] This is a common degradation pathway for piperidine-containing compounds.[9]

-

Hydrolysis: The molecule is generally expected to be stable against hydrolysis due to the absence of labile functional groups like esters or amides. However, stability across a wide pH range must be confirmed experimentally.

-

Photodegradation: Aromatic systems like the pyridine ring can be susceptible to photolytic degradation upon exposure to UV or visible light, often through radical-mediated mechanisms.[8]

Caption: Overall workflow for solubility and stability characterization.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the intrinsic stability of 3-(Piperidin-4-yl)pyridine. A stability-indicating analytical method is required to perform this study.

A. Development of a Stability-Indicating HPLC Method: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[10][11]

-

Column & Mobile Phase Screening: Start with a C18 column and screen mobile phases consisting of acetonitrile or methanol with aqueous buffers (e.g., phosphate, acetate) at different pH values to achieve optimal retention and peak shape for the parent compound.

-

Forced Degradation Sample Analysis: Analyze samples from preliminary stress tests (see section B below). The goal is to achieve baseline separation between the parent peak and all major degradation product peaks. A photodiode array (PDA) detector is crucial for assessing peak purity.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

B. Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80 °C for several hours.

-

Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for an extended period.

-

Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

For each condition, a control sample (unstressed) is analyzed alongside the stressed sample to calculate the percentage of degradation.

Caption: Decision workflow for a forced degradation study.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-phase pharmaceutical development. For 3-(Piperidin-4-yl)pyridine, its dual basic nature necessitates a thorough investigation of pH-dependent solubility. Its piperidine moiety is an anticipated site of oxidative degradation, requiring the development of a robust, stability-indicating analytical method to ensure that all potential impurities can be monitored and controlled. The protocols and logical frameworks presented in this guide provide a comprehensive roadmap for researchers to generate the high-quality data required to support the advancement of drug candidates incorporating this important chemical scaffold.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13.

-

PubChem. (n.d.). 3-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. [Link]

-

Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 580-588. [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. [Link]

-

ChemBK. (n.d.). N3-(piperidin-4-yl)pyridine-2,3-diamine dihydrochloride. [Link]

-

ResearchGate. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

-

Sabry, S. M. (2007). Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis, 15(4). [Link]

-

Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 159-166. [Link]

-

Zimecki, M., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 65(1), 29-36. [Link]

-

Kumar, V., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Natural Product Research, 35(8), 1348-1353. [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

-

American Elements. (n.d.). 3-(piperidin-4-yl)pyridine. [Link]

-

Glasius, M., et al. (2016). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 120(33), 6579-6591. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

-

Patel, R. B., et al. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Natural Volatiles & Essential Oils, 8(5), 11151-11157. [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]

-

Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). [Link]

-

Trissel, L. A., et al. (2000). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 4(4), 314-316. [Link]

-

Ma, L., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 159-173. [Link]

-

U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry. [Link]

-

World Health Organization. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Piperidin-4-yl)pyridine | C10H14N2 | CID 4690390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. who.int [who.int]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jfda-online.com [jfda-online.com]

- 11. nveo.org [nveo.org]

An In-depth Technical Guide to the Biological Targets of 3-(Piperidin-4-yl)pyridine Scaffolds

Executive Summary

The 3-(Piperidin-4-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, distinguished by its versatile three-dimensional geometry and hydrogen bonding capabilities. This guide provides a comprehensive exploration of the key biological targets modulated by compounds incorporating this core structure. We delve into the mechanistic basis of these interactions, from G-protein coupled receptors (GPCRs) in the central nervous system to critical enzymes involved in epigenetic regulation and cholesterol metabolism. This document synthesizes current literature to present not only the primary targets—including Histamine H3, Nicotinic Acetylcholine, and Dopamine receptors—but also emerging targets like Lysine-Specific Demethylase 1 (LSD1) and Cholesterol 24-Hydroxylase (CH24H). By explaining the causality behind experimental design and providing detailed validation protocols, this guide serves as a technical resource for researchers aiming to leverage the 3-(Piperidin-4-yl)pyridine scaffold in contemporary drug discovery programs.

Introduction: The 3-(Piperidin-4-yl)pyridine Scaffold in Medicinal Chemistry

The 3-(Piperidin-4-yl)pyridine core consists of a pyridine ring linked at the 3-position to the 4-position of a piperidine ring. This arrangement offers a unique combination of chemical properties that make it highly valuable in drug design:

-

Structural Rigidity and Vectorial Orientation: The junction provides a well-defined spatial arrangement of the two heterocyclic rings, allowing for precise orientation of substituents to probe specific binding pockets within a biological target.

-

Basic Nitrogen Center: The piperidine nitrogen is typically basic (pKa ~8-9) and protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) commonly found in receptor binding sites.

-

Hydrogen Bond Acceptor/Donor Capabilities: The pyridine nitrogen acts as a hydrogen bond acceptor, while the piperidine N-H (if unsubstituted) can serve as a hydrogen bond donor.

-

Favorable Physicochemical Properties: The scaffold generally contributes to good "drug-like" properties, including aqueous solubility and the potential for brain penetration, making it a key intermediate for compounds targeting central nervous system (CNS) disorders.[1]

These features have established the scaffold as a cornerstone for developing modulators of multiple, distinct target classes.

Primary Biological Targets and Mechanisms of Action

The versatility of the 3-(Piperidin-4-yl)pyridine scaffold is evident from the diverse range of proteins it has been shown to target. The following sections detail the most significant of these.

Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists

The Histamine H3 receptor is a presynaptic GPCR primarily expressed in the CNS.[2] As an autoreceptor, its activation by histamine inhibits the release of histamine and other key neurotransmitters like acetylcholine and glutamate.[2] Consequently, blocking the H3R (antagonism) enhances neurotransmitter release, leading to pro-cognitive and wake-promoting effects. This makes H3R antagonists attractive candidates for treating cognitive deficits in Alzheimer's disease, as well as sleep disorders like narcolepsy.[2]

Mechanism of Interaction: Compounds based on the piperidine-pyridine motif, such as GSK334429, effectively target the H3R.[3] The core scaffold typically serves as the "basic amine" component of the H3R pharmacophore. The protonated piperidine nitrogen forms a critical salt bridge with a conserved aspartate residue (Asp114) in the third transmembrane domain (TM3) of the receptor. The pyridine ring and its substituents then extend into other pockets of the binding site to confer potency and selectivity. These compounds often exhibit inverse agonism, reducing the receptor's basal activity in addition to blocking agonist effects.[3]

Signaling Pathway: H3R activation couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. H3R antagonists block this process, thereby disinhibiting downstream signaling and promoting neurotransmitter release.

Caption: H3R antagonist blocking Gαi/o-mediated inhibition of adenylyl cyclase.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission throughout the CNS and peripheral nervous system.[4] They are implicated in cognitive function, reward pathways, and addiction. The α3β4 and α4β2 subtypes, in particular, have emerged as promising targets for treating drug addiction and neurological disorders.[4][5][6]

Mechanism of Interaction: The 3-(Piperidin-4-yl)pyridine scaffold is a key structural element in various nAChR ligands.[1] The protonated piperidine nitrogen often mimics the quaternary ammonium group of the endogenous ligand, acetylcholine, forming a cation-π interaction with a tryptophan residue in the aromatic box of the receptor's binding site at the interface between α and β subunits. The pyridine ring can then form hydrogen bonds or other interactions with surrounding amino acids, determining the compound's functional effect as an agonist, partial agonist, or antagonist. The development of selective α3β4 antagonists is a key strategy for anti-addiction therapies.[5]

Dopamine Receptor (D2, D3, D4) Ligands

Dopamine D2-like receptors (D2, D3, and D4) are GPCRs that are central to motor control, motivation, and cognition.[7] They are the primary targets for antipsychotic medications used to treat schizophrenia.[7] Achieving selectivity, particularly for the D3 or D4 subtypes over the D2 subtype, is a major goal in modern drug discovery to minimize motor side effects like extrapyramidal symptoms.[8][9]

Mechanism of Interaction: While not always a direct 3-to-4 linkage, the combination of a basic piperidine (or piperazine) and an aromatic system like pyridine is a classic pharmacophore for D2-like antagonists.[10][11] Similar to its role at H3R, the basic nitrogen of the piperidine engages with a conserved aspartate residue in TM3 of the dopamine receptor. The pyridine moiety and its substituents explore secondary binding pockets, which is crucial for achieving subtype selectivity. The subtle differences in the amino acid composition of these secondary pockets between D2, D3, and D4 receptors can be exploited by carefully designed pyridine derivatives to achieve the desired selectivity profile.[7][8]

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 (also known as KDM1A) is a flavin-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[12][13] The methylation status of histones is a key epigenetic mark that regulates gene expression. Overexpression of LSD1 is implicated in various cancers, making it a validated oncology target.[12]

Mechanism of Interaction: Recent research has identified potent and selective LSD1 inhibitors built upon a 3-(piperidin-4-ylmethoxy)pyridine core.[12][14] In this scaffold variant, a methyleneoxy linker connects the two rings. These compounds act as competitive inhibitors with respect to the histone substrate.[12] The basic piperidine nitrogen is proposed to interact with the negatively charged surface of the enzyme near the substrate binding site, while the substituted pyridine core occupies the pocket where the histone tail would normally bind. The pyridine core was found to be critical for high potency compared to a simple benzene ring.[12]

Caption: Competitive inhibition of the LSD1 enzyme by a pyridine-based inhibitor.

Cholesterol 24-Hydroxylase (CH24H) Inhibitors

Cholesterol 24-hydroxylase (CH24H, or CYP46A1) is a brain-specific cytochrome P450 enzyme that converts cholesterol to 24S-hydroxycholesterol (24HC), facilitating cholesterol elimination from the brain.[15] Modulating brain cholesterol homeostasis is a potential therapeutic strategy for neurodegenerative diseases.

Mechanism of Interaction: Starting from known scaffolds, researchers have designed novel 3,4-disubstituted pyridine derivatives as potent CH24H inhibitors.[15] The introduction of a piperidin-4-yl group at the 3-position of a 4-phenylpyridine core validated this scaffold as a viable starting point for inhibition.[15] Although further optimization led to piperazine-containing compounds with higher potency, the 3-(piperidin-4-yl)pyridine derivative demonstrated significant activity (IC50 = 950 nM), confirming engagement with the target.[15] X-ray crystallography of related compounds revealed a unique binding mode within the enzyme's active site, providing a structural basis for further design.[15]

Pharmacological Data Summary

The following table summarizes key quantitative data for representative compounds featuring the 3-(Piperidin-4-yl)pyridine or closely related scaffolds, demonstrating their activity against the discussed targets.

| Target | Compound Class/Example | Assay Type | Potency (Value) | Source |

| LSD1 | 3-(piperidin-4-ylmethoxy)pyridine series | Enzyme Inhibition (Kᵢ) | As low as 29 nM | [12][13] |

| LSD1 | 3-(piperidin-4-ylmethoxy)pyridine series | Cell Proliferation (EC₅₀) | As low as 280 nM | [12][13] |

| Histamine H3R | GSK334429 | Binding Affinity (pKᵢ, human) | 9.49 | [3] |

| Histamine H3R | GSK334429 | Functional Antagonism (pA₂) | 8.84 | [3] |

| Histamine H3R | GSK334429 | Inverse Agonism (pIC₅₀) | 8.59 | [3] |

| CH24H | 4-Phenyl-3-(piperidin-4-yl)pyridine deriv. | Enzyme Inhibition (IC₅₀) | 950 nM | [15] |

| CH24H | Optimized piperazine derivative | Enzyme Inhibition (IC₅₀) | 52 nM | [15] |

| Dopamine D4 | 4,4-Difluoro-3-(phenoxymethyl)piperidine | Binding Affinity (Kᵢ) | 0.3 nM | [10] |

Experimental Workflows for Target Validation

Validating the interaction between a compound and its putative target is a cornerstone of drug discovery. The protocols described below are self-validating systems designed to confirm target engagement and quantify functional activity.

Workflow for GPCR Target Validation (H3R, Dopamine Receptors)

This workflow combines a primary binding assay to confirm direct physical interaction with a secondary functional assay to measure the compound's effect on receptor signaling.

Caption: A sequential workflow for validating GPCR ligands.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., Histamine H3R) by measuring its ability to compete with a known high-affinity radioligand.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human Histamine H3 receptor. Quantify total protein concentration using a Bradford or BCA assay.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Reaction Setup: In a 96-well plate, add in the following order:

-

Assay Buffer.

-

Test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-R-α-methylhistamine) at a concentration near its Kₑ value.

-

Cell membrane preparation (e.g., 10-20 µg protein per well).

-

-

Control Wells:

-

Total Binding: Contains buffer, radioligand, and membranes (no test compound).

-

Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration (e.g., 10 µM) of a known, non-labeled H3R antagonist to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: LSD1 Enzymatic Inhibition Assay

Objective: To determine the potency (IC₅₀) of a test compound against the LSD1 enzyme.

Methodology:

-

Reagents:

-

Recombinant human LSD1 enzyme.

-

Dimethylated H3K4 peptide substrate.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Detection Reagent: A system that detects the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction (e.g., Amplex Red and horseradish peroxidase).

-

-

Reaction Setup: In a 96-well plate, add:

-

Assay buffer.

-

Test compound at various concentrations.

-

LSD1 enzyme.

-

-

Pre-incubation: Incubate the enzyme and inhibitor together for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add the H3K4 peptide substrate to initiate the enzymatic reaction.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Detection: Add the detection reagent mixture (e.g., Amplex Red/HRP) and incubate for an additional 15 minutes in the dark. The HRP will use the H₂O₂ byproduct to convert Amplex Red to the fluorescent resorufin.

-

Measurement: Read the fluorescence intensity on a plate reader (Excitation ~535 nm, Emission ~590 nm).

-

Data Analysis:

-

Normalize the data to control wells (0% inhibition = no inhibitor; 100% inhibition = no enzyme).

-

Plot the percent inhibition versus the log concentration of the test compound.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Future Directions and Emerging Opportunities

The established success of the 3-(Piperidin-4-yl)pyridine scaffold provides a strong foundation for future drug discovery efforts. Key opportunities include:

-

Polypharmacology: The ability of this scaffold to interact with multiple CNS targets (e.g., dopamine, histamine, nicotinic receptors) could be intentionally harnessed to design multi-target ligands for complex psychiatric disorders like schizophrenia.

-

Targeting Epigenetics: The discovery of potent LSD1 inhibitors opens a new and exciting therapeutic area for this scaffold outside of traditional CNS targets. Further exploration into other histone-modifying enzymes is warranted.

-

Structure-Based Design: As more crystal structures of targets in complex with these ligands become available (e.g., CH24H, LSD1), structure-based drug design and computational approaches will enable the rational design of next-generation compounds with enhanced potency and selectivity.

Conclusion

The 3-(Piperidin-4-yl)pyridine scaffold is a proven and powerful core structure in medicinal chemistry. Its ability to effectively present key pharmacophoric features in a well-defined three-dimensional space has led to the development of potent and selective modulators for a diverse array of high-value biological targets, from CNS receptors to epigenetic enzymes. The mechanistic understanding and robust validation workflows detailed in this guide provide researchers with the technical framework needed to continue leveraging this remarkable scaffold for the discovery of novel therapeutics.

References

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. [15]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. [12]

-

3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067). EvitaChem.

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [13]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [14]

-

Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats. PubMed. [3]

-

3-(Piperidin-4-yl)pyridine hydrochloride. MySkinRecipes. [1]

-

Investigation of 4-piperidinols as novel H3 antagonists. PubMed.

-

Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed.

-

Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. [4]

-

Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate.

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI.

-

Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central.

-

Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. PubMed Central. [5]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [10]

-

Nicotinic acetylcholine receptor modulators. Google Patents. [6]

-

Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. [7]

-

H3 receptor antagonist. Wikipedia. [2]

-

Diamine-based human histamine H3 receptor antagonists: (4-aminobutyn-1-yl)benzylamines. PubMed.

-

Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PubMed. [8]

-

Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. MDPI. [9]

-

Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Publications. [11]

Sources

- 1. 3-(Piperidin-4-yl)pyridine hydrochloride [myskinrecipes.com]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9062042B2 - Nicotinic acetylcholine receptor modulators - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Guide to the Safe Handling, Storage, and Use of 3-(Piperidin-4-yl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a pivotal building block in modern drug discovery, 3-(Piperidin-4-yl)pyridine is integral to the synthesis of novel therapeutics. Its unique bifunctional structure, featuring both a pyridine and a piperidine moiety, makes it a versatile scaffold for targeting a range of biological receptors. However, its chemical reactivity and toxicological profile demand a rigorous and informed approach to its handling, storage, and disposal. This guide synthesizes critical safety data with field-proven laboratory practices to ensure both the integrity of your research and the safety of personnel.

Compound Profile and Hazard Identification

A foundational understanding of a compound's intrinsic properties is the cornerstone of a robust safety protocol. The physical, chemical, and toxicological characteristics of 3-(Piperidin-4-yl)pyridine dictate the necessary control measures.

Chemical and Physical Properties

Accurate identification and knowledge of physical properties are essential for proper handling and for predicting the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| IUPAC Name | 3-piperidin-4-ylpyridine | [1] |

| CAS Number | 161609-89-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Appearance | Typically a powder | [2] |

| Storage Temp. | Recommended 2-8°C | [3] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. 3-(Piperidin-4-yl)pyridine presents multiple health hazards that necessitate stringent precautions.[1]

| GHS Classification | Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] P264: Wash skin thoroughly after handling.[4][5] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[4][5] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[1][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] P332+P313: If skin irritation occurs: Get medical advice/attention.[4] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[1][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] P337+P313: If eye irritation persists: Get medical advice/attention.[4] | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[1][4] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] P312: Call a POISON CENTER or doctor if you feel unwell.[4][5] |

Risk Assessment and Mitigation Protocol

A dynamic risk assessment should precede any experiment involving 3-(Piperidin-4-yl)pyridine. This involves evaluating the quantities being used, the nature of the experimental procedure, and the potential for exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Reliance on Personal Protective Equipment (PPE) alone is insufficient.

-

Chemical Fume Hood: All manipulations of 3-(Piperidin-4-yl)pyridine, including weighing, dissolving, and transferring, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is critical to mitigate the inhalation hazard (H332) and prevent respiratory irritation (H335).[1][4] The volatile nature of many pyridine derivatives necessitates this level of containment.[7]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.[7][9] Facilities should be equipped with an eyewash fountain and a safety shower in close proximity to the handling area.[4][8]

Personal Protective Equipment (PPE): The Final Barrier

PPE selection must be guided by the specific hazards of the compound. For 3-(Piperidin-4-yl)pyridine, the following are mandatory:

-

Hand Protection: Use nitrile or neoprene gloves.[7] Latex gloves are not recommended as they offer inferior protection against many organic compounds.[7] Gloves should be inspected for defects before use and changed regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the chemical.[10]

-

Eye and Face Protection: Chemical splash goggles are required at all times.[7] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full face shield should be worn in addition to goggles.[11]

-

Body Protection: A fully buttoned, long-sleeved lab coat must be worn to protect against skin contact.[7][9] For larger scale operations, a chemical-resistant apron may be advisable.

-

Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[12]

Storage and Stability

Proper storage is paramount for maintaining the chemical's purity and preventing the creation of hazardous conditions.

Storage Conditions

-

Container: Store in a tightly sealed, properly labeled container to prevent contamination and release.[4][5] For long-term storage, consider using bottles with enhanced sealing mechanisms, such as Sure/Seal™ bottles, which are designed for air- and moisture-sensitive reagents.[13]

-

Atmosphere: While not always explicitly stated for this specific compound, pyridine derivatives can be hygroscopic and sensitive to atmospheric oxygen over time.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice in drug development to ensure reagent integrity.[14][15]

-

Temperature: Store in a cool, dry, well-ventilated area.[4][5] A recommended temperature is between 2-8°C.[3] Avoid direct sunlight and heat sources.[8]

-

Location: Store in a designated chemical storage cabinet, away from incompatible materials.[8] The storage area should be locked or otherwise secured to restrict access to authorized personnel.[4]

Incompatible Materials

-

Strong Oxidizing Agents: Avoid storage near strong oxidizers. Pyridine and its derivatives can react vigorously with these materials, posing a fire or explosion risk.[4][8]

-

Strong Acids: Keep separate from strong acids.[8]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][8]

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][8][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

-